molecular formula C9H10F2O2 B14061332 1,3-Dimethoxy-2-fluoro-4-(fluoromethyl)benzene CAS No. 1806355-21-4

1,3-Dimethoxy-2-fluoro-4-(fluoromethyl)benzene

Cat. No.: B14061332
CAS No.: 1806355-21-4
M. Wt: 188.17 g/mol
InChI Key: YQIJWUOHCPMGIH-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-2-fluoro-4-(fluoromethyl)benzene is a fluorinated aromatic compound featuring two methoxy groups at positions 1 and 3, a fluorine atom at position 2, and a fluoromethyl (-CH2F) substituent at position 3. This structure combines electron-donating methoxy groups with electron-withdrawing fluorine and fluoromethyl groups, creating unique electronic and steric properties. Such compounds are of interest in medicinal chemistry and agrochemical research due to the bioactivity often associated with fluorinated aromatic systems .

Properties

CAS No.

1806355-21-4

Molecular Formula

C9H10F2O2

Molecular Weight

188.17 g/mol

IUPAC Name

3-fluoro-1-(fluoromethyl)-2,4-dimethoxybenzene

InChI

InChI=1S/C9H10F2O2/c1-12-7-4-3-6(5-10)9(13-2)8(7)11/h3-4H,5H2,1-2H3

InChI Key

YQIJWUOHCPMGIH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CF)OC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethoxy-2-fluoro-4-(fluoromethyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with a benzene derivative that has methoxy groups at the 1 and 3 positions.

    Fluoromethylation: The fluoromethyl group can be introduced using reagents like fluoromethyl iodide or fluoromethyl sulfone under appropriate conditions.

Industrial Production Methods

Industrial production of 1,3-Dimethoxy-2-fluoro-4-(fluoromethyl)benzene may involve large-scale fluorination and fluoromethylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-2-fluoro-4-(fluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The methoxy and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Catalysts: Palladium on carbon (Pd/C), copper(I) iodide (CuI).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

1,3-Dimethoxy-2-fluoro-4-(fluoromethyl)benzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-2-fluoro-4-(fluoromethyl)benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, influencing its biological activity. The methoxy groups may also contribute to its solubility and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing substituent patterns or fluorinated motifs. Key differences in reactivity, physicochemical properties, and applications are highlighted.

Substituent Effects: Fluoromethyl vs. Trifluoromethyl

  • 1,2-Dimethoxy-4-(trifluoromethyl)benzene (2h) Structure: Methoxy groups at positions 1 and 2; trifluoromethyl (-CF3) at position 4. Properties: The -CF3 group is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to -CH2F. This enhances resistance to electrophilic substitution reactions. Applications: Trifluoromethyl groups are common in agrochemicals (e.g., herbicides) due to their metabolic stability .

Positional Isomerism: Fluorine and Methoxy Placement

  • 1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene Structure: Chlorine at position 1, fluorine at 2, methoxy at 4, and -CF3 at 3. Properties: Chlorine introduces steric bulk and electronegativity, while the -CF3 group dominates electronic effects. Applications: Chloro-fluoro analogs are intermediates in pharmaceutical synthesis but may exhibit higher toxicity than non-chlorinated counterparts .

Fluorinated Benzene Derivatives with Bioactive Potential

  • Fluoromethyl Pyridine Derivatives (E18, E27)
    • Structure : Fluoromethyl groups attached to pyridine rings; e.g., 1,3,4-oxadiazole derivatives.
    • Properties : Demonstrated insecticidal activity (LC50 = 30.8–38.5 mg L⁻¹ against Mythimna separata), attributed to fluoromethyl-enhanced lipophilicity and target binding .
    • Applications : Agrochemical lead compounds.
    • Key Difference : The target compound’s dimethoxybenzene core may reduce bioactivity compared to pyridine-based systems but could improve environmental persistence .

Physicochemical and Spectroscopic Comparisons

Property 1,3-Dimethoxy-2-fluoro-4-(fluoromethyl)benzene 1,2-Dimethoxy-4-(trifluoromethyl)benzene 1-(Fluoromethyl)-4-nitrobenzene
Molecular Weight ~200 g/mol (estimated) 228.57 g/mol 169.1 g/mol
Electron Effects Mixed (donor: -OCH3; acceptor: -F, -CH2F) Strongly electron-withdrawing (-CF3) Strongly electron-withdrawing (-NO2)
LogP (Predicted) ~1.8 ~2.5 ~1.2
NMR Shifts (19F) Not reported in evidence Not applicable δ -120 to -125 ppm (fluoromethyl)
  • Spectroscopic Notes: Fluoromethyl groups in analogs like 1-(benzyloxy)-4-(fluoromethyl)benzene exhibit distinct ¹H-NMR signals (e.g., -CH2F at δ 4.4–4.6 ppm) and ¹⁹F-NMR shifts near -220 ppm . The target compound’s dimethoxy groups would upfield-shift adjacent protons compared to non-methoxy analogs.

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